molecular formula C17H19FN8 B2559245 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine CAS No. 318958-95-1

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine

Cat. No.: B2559245
CAS No.: 318958-95-1
M. Wt: 354.393
InChI Key: ZLGIVSGBGDQGOY-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine is a complex organic compound that features a combination of pyrazole, piperazine, and tetrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with a tetrazine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine apart is its unique combination of pyrazole, piperazine, and tetrazine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-12-11-13(2)26(23-12)17-21-19-16(20-22-17)25-9-7-24(8-10-25)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGIVSGBGDQGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine
Reactant of Route 3
Reactant of Route 3
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine
Reactant of Route 4
Reactant of Route 4
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine
Reactant of Route 5
Reactant of Route 5
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine
Reactant of Route 6
Reactant of Route 6
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine

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